

Alniditan: A Technical Deep Dive into its Pharmacodynamics and Receptor Affinity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan is a potent serotonin 5-HT1D receptor agonist that was investigated for the acute treatment of migraine.[1][2] Structurally a benzopyran derivative, it is distinct from the triptan class of migraine therapeutics.[1] This document provides a comprehensive technical overview of the pharmacodynamic properties and receptor affinity profile of **Alniditan**, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Core Pharmacodynamics: High Affinity and Agonism at 5-HT1D Receptors

Alniditan demonstrates high-affinity binding to human 5-HT1D α and 5-HT1D β receptors, as well as the 5-HT1A receptor.[1] Functional assays have confirmed that **Alniditan** acts as a full agonist at these receptors, leading to the inhibition of adenylyl cyclase, a key step in its therapeutic action.[1]

Receptor Affinity Profile

The receptor binding affinity of **Alniditan** has been characterized through radioligand binding assays. The equilibrium dissociation constants (Ki) for **Alniditan** at various human serotonin receptor subtypes are summarized in the table below. For comparison, data for the commonly



used migraine therapeutic, Sumatriptan, and the non-selective ergot alkaloid, Dihydroergotamine, are also included.

Compound	h5-HT1A (Ki, nM)	h5-HT1B (Ki, nM)	h5-HT1Dα (Ki, nM)	h5-HT1Dβ (Ki, nM)
Alniditan	3.8	-	0.4	1.1
Sumatriptan	-	-	-	-
Dihydroergotami ne	-	-	-	-

A hyphen (-) indicates that data was not available in the cited sources.

Functional Potency

The functional activity of **Alniditan** was assessed by its ability to inhibit forskolin-stimulated adenylyl cyclase in cells expressing recombinant human 5-HT receptors. The IC50 values, representing the concentration of the drug that causes 50% inhibition, are presented below.

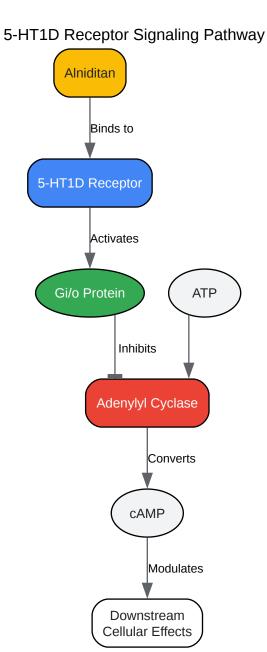
Compound	h5-HT1A (IC50, nM)	h5-HT1B (IC50, nM)	h5-HT1D (IC50, nM)
Alniditan	74	1.7	1.3
Sumatriptan	-	20	2.6
Dihydroergotamine	-	2	2.2

A hyphen (-) indicates that data was not available in the cited sources.

Signaling Pathway

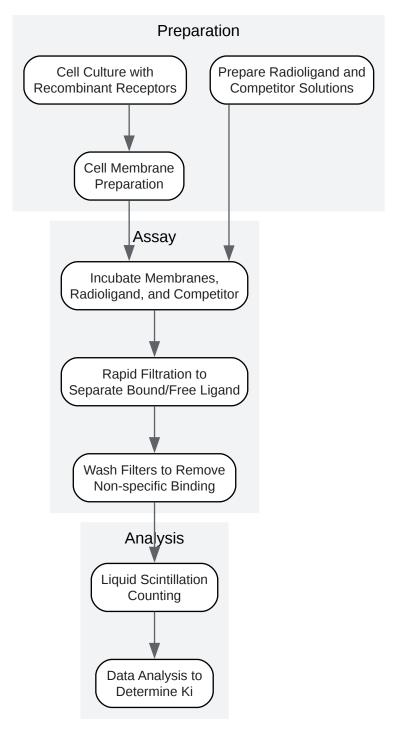
Alniditan exerts its therapeutic effect through the Gi/o protein-coupled 5-HT1D receptor. Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), ultimately modulating neuronal signaling.





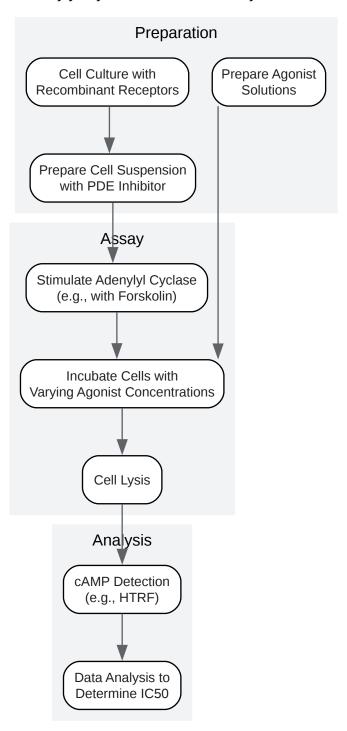


Radioligand Binding Assay Workflow





Adenylyl Cyclase Inhibition Assay Workflow



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References

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- 2. Alniditan in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous Alniditan Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
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